molecular formula C9H11ClO3 B1435229 3-Chloro-4-ethoxy-5-methoxyphenol CAS No. 1881293-82-8

3-Chloro-4-ethoxy-5-methoxyphenol

Cat. No. B1435229
CAS RN: 1881293-82-8
M. Wt: 202.63 g/mol
InChI Key: RJNHOFJCSJMMJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of compounds like "3-Chloro-4-ethoxy-5-methoxyphenol" .

Scientific Research Applications

Photodegradation Studies

A study on the photoelectrocatalytic degradation of 2-chloro-4-methoxyphenol in water demonstrated the effectiveness of TiO2 in a tubular photo-reactor with continuous-flow and outer circulation. The optimal conditions for the degradation process included an initial concentration of 0.0125 mmol·l^-1, circulation flow rate of 20L·h^-1, catalyst dosage of 250 mg·l^-1, pH 10, and an applied potential of 3V under aeration, achieving a degradation rate of up to 98.7% after 270 minutes (Lu Yuan-ye, 2009).

Chlorination and Cleavage of Lignin Structures

Research involving fungal chloroperoxidases (CPOs) explored the chlorination and cleavage of lignin structures, revealing that CPOs from Caldariomyces fumago and Curvularia inaequalis can chlorinate and cleave a dimeric model compound representing major nonphenolic structure in lignin. This process resulted in the production of 1-chloro-4-ethoxy-3-methoxybenzene and 1,2-dichloro-4-ethoxy-5-methoxybenzene, highlighting the potential role of fungal CPOs in lignin breakdown and natural production of chloroaromatics (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).

Spectroscopic Examination

A spectroscopic examination using Density Functional Theory calculations on 3-chloro-5-methoxyphenol provided a complete vibrational assignment and identified vibrational frequencies. This study contributed to understanding the computational method's ability to describe vibrational modes by comparing experimental and theoretical spectra. Additionally, analyses on frontier molecular orbital, Mulliken's charge, and molecular electrostatic potential surfaces were performed, offering insights into the molecular structure and hyperconjugative interactions (2020).

Environmental Chemistry and Degradation

The stability of UV filters, including compounds related to 3-chloro-4-ethoxy-5-methoxyphenol, in chlorinated water was investigated to understand their degradation pathways and identify halogenated by-products. This study provided insights into the environmental behavior of these compounds and their potential impact when exposed to chlorination processes (Negreira et al., 2008).

Mechanism of Action

properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNHOFJCSJMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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